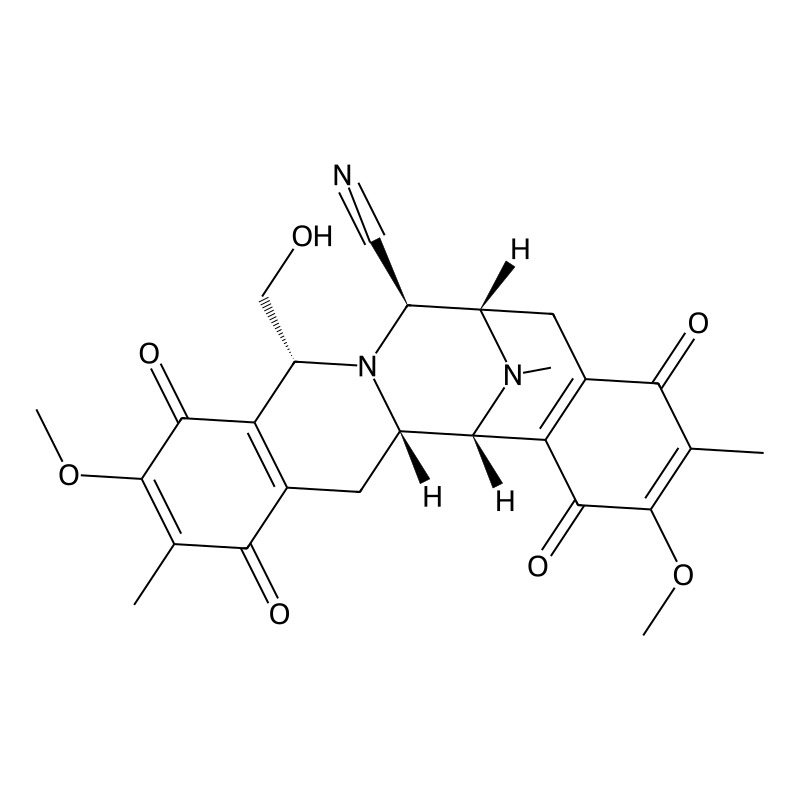

Jorunnamycin A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Jorunnamycin A is a natural product found in Jorunna funebris with data available.

Jorunnamycin A is a bis-tetrahydroisoquinolinequinone compound isolated from marine sponges, particularly from the species Xestospongia sp. and Jorunna funebris. It is recognized for its complex polycyclic structure and significant biological activities, especially in the context of cancer treatment. The compound exhibits unique structural characteristics that contribute to its potent pharmacological properties, including a bis-tetrahydroisoquinoline framework, which is a hallmark of several bioactive natural products .

Jorunnamycin A undergoes various chemical transformations that are pivotal for its synthesis and biological activity. Key reactions include:

- Hydrogenation: The compound can undergo hydrogenation reactions that involve the addition of dihydrogen across its double bonds, enhancing its stability and reactivity .

- Electrophilic Aromatic Substitution: This reaction is crucial in the synthetic pathways of jorunnamycin A, allowing for the formation of complex structures by modifying aromatic rings within its molecular framework .

- Pictet-Spengler Reaction: This reaction has been utilized in the biosynthetic pathways mimicking natural product formation, contributing to the construction of the tetrahydroisoquinoline scaffold typical of jorunnamycin A .

Jorunnamycin A exhibits significant biological activities, particularly in anticancer and antimicrobial domains. Key findings include:

- Anticancer Properties: Jorunnamycin A has been shown to suppress stem-like phenotypes in cancer cells, particularly lung cancer stem cells. It modulates key transcription factors such as Nanog, Oct-4, and Sox2, which are crucial for maintaining stemness in cancer cells. The compound enhances chemosensitivity to cisplatin by promoting apoptosis through upregulation of p53 and downregulation of Bcl-2 .

- Antimicrobial Activity: The compound demonstrates strong activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antibiotic agent .

The synthesis of jorunnamycin A has been achieved through various methods:

- Total Synthesis: Several total synthesis approaches have been reported, including asymmetric catalysis that allows for efficient construction of the complex bis-tetrahydroisoquinoline structure. These methods have been refined to minimize steps while maximizing yield and purity .

- Chemo-Enzymatic Synthesis: Recent advancements include chemo-enzymatic methods that combine chemical synthesis with enzymatic transformations to create jorunnamycin A more efficiently .

Jorunnamycin A holds promise in several applications:

- Cancer Therapy: Due to its ability to target cancer stem cells and enhance the efficacy of conventional chemotherapeutics, it is being explored as a potential therapeutic agent in oncology.

- Antibiotic Development: Its broad-spectrum antimicrobial properties make it a candidate for developing new antibiotics to combat resistant bacterial strains .

Interaction studies have revealed that jorunnamycin A can modulate various signaling pathways involved in cancer progression:

- Inhibition of PI3K/Akt/β-Catenin Pathway: The compound significantly affects this pathway, which is known to regulate cell survival and proliferation in cancer cells. By downregulating components of this pathway, jorunnamycin A can effectively reduce tumor growth and enhance apoptosis in cancer cells .

- Synergistic Effects with Chemotherapeutics: Studies indicate that jorunnamycin A can enhance the effects of traditional chemotherapeutic agents like cisplatin, making it a valuable adjunct therapy in cancer treatment regimens .

Jorunnamycin A shares structural similarities with other bis-tetrahydroisoquinoline compounds but stands out due to its unique biological activities. Here are some similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Jorumycin | Bis-tetrahydroisoquinoline | Anticancer properties |

| Renieramycin M | Bis-tetrahydroisoquinoline | Antitumor activity |

| Saframycin | Tetrahydroisoquinoline derivative | Antibacterial and anticancer properties |

| Cribrostatin | Tetrahydroisoquinoline | Antitumor activity |

Uniqueness of Jorunnamycin A

Jorunnamycin A is distinguished by its potent modulation of cancer stem cell characteristics and its ability to enhance chemotherapy effectiveness. Unlike other similar compounds, it exhibits a unique profile in targeting specific signaling pathways associated with stemness and tumorigenicity, making it a promising candidate for further research in cancer therapeutics .

Jorunnamycin A and jorumycin represent closely related members of the bis-tetrahydroisoquinoline (bis-THIQ) family of marine natural products, sharing an extraordinarily similar structural foundation while exhibiting subtle but critical differences at specific positions [1] [2]. Both compounds possess the characteristic pentacyclic carbon skeleton that defines this class of marine alkaloids, featuring two tetrahydroisoquinoline units connected through a central lactam bridge system [1] [3]. The structural similarity between these compounds is so pronounced that jorunnamycin A has frequently been prepared as an intermediate in synthetic routes toward jorumycin [1] [2].

The most significant structural distinction between jorunnamycin A and jorumycin lies in the oxidation state and functional group present at the carbon-22 position [1] [4]. Jorunnamycin A contains a stable hydroxyl group (-OH) at this position, which contributes to its classification as a stabilized renieramycin-type compound [5]. In contrast, jorumycin features either a carbinolamine moiety or exists in its α-aminonitrile form, depending on the isolation conditions and storage environment [1] [3]. This difference in the carbon-22 side chain has profound implications for both the chemical stability and biological activity of these compounds [1] [5].

The structural relationship between these compounds is further illustrated by their shared molecular architecture, which includes identical methoxy substitution patterns on both aromatic rings, the same quinone functionalities, and equivalent stereochemical configurations at all chiral centers except for potential differences arising from the carbon-22 modification [1] [2]. Both compounds exhibit dimethoxy substitution patterns that are characteristic of the bis-THIQ family, with methoxy groups positioned to optimize hydrogen bonding interactions during biological target engagement [6] [7].

Synthetic studies have demonstrated that jorunnamycin A can serve as a direct precursor to jorumycin through selective chemical transformation at the carbon-22 position [1] [2]. Specifically, jorunnamycin A can be converted to jorumycin in a single synthetic step through acetylation followed by hydrolysis, achieving this transformation in 68% yield [1] [2]. This synthetic accessibility highlights the close structural relationship between these compounds and suggests that they may share common biosynthetic pathways in their respective marine organisms [8] [3].

The biological activity profiles of jorunnamycin A and jorumycin also reflect their structural similarities, with both compounds exhibiting potent cytotoxic activities against various cancer cell lines [9] [4]. Jorumycin displays exceptional potency with inhibitory concentration 50 (IC50) values of 0.24 nanomolar against A549 lung cancer cells, 0.49 nanomolar against DU145 prostate cancer cells, and 0.57 nanomolar against HCT116 colon cancer cells [1] [2]. While specific comparative data for jorunnamycin A under identical testing conditions are limited, the compound has demonstrated cytotoxic activity in the nanomolar range against multiple cancer cell lines [9] [4].

Structural Homology to Renieramycins

The structural relationship between jorunnamycin A and the renieramycin family represents one of the most clearly defined examples of homology within marine bis-THIQ natural products [10] [5]. Jorunnamycin A shares virtually identical core structural features with renieramycin M, differing primarily in the nature of the ester side chain at the carbon-22 position [4] [11]. This structural homology extends beyond superficial similarities to encompass the fundamental architectural framework that defines the biological activity of these compounds [12] [13].

Renieramycin M, one of the most extensively studied members of the renieramycin family, possesses an angeloyl ester at the carbon-22 position, while jorunnamycin A features a simple hydroxyl group at this same location [4] [11]. This difference represents the primary structural distinction between these otherwise nearly identical compounds [5]. The remainder of the molecular architecture, including the pentacyclic bis-THIQ core, the quinone functionalities, the methoxy substitution patterns, and the stereochemical configurations, remains consistent between jorunnamycin A and renieramycin M [14] [5].

The structural homology extends to other members of the renieramycin family, including renieramycins E and F, which possess carbinolamine functionalities similar to those found in jorumycin [15] [11]. However, these compounds lack the chemical stability exhibited by jorunnamycin A due to the presence of the unstable carbinolamine moiety, which can decompose during isolation and purification processes [11] [5]. This instability has historically limited the availability of renieramycins E and F for detailed biological evaluation, highlighting the advantage of the stabilized α-aminonitrile functionality present in jorunnamycin A [5].

Comparative cytotoxicity studies have revealed that the structural modifications at the carbon-22 position significantly influence biological activity within the renieramycin family [11] [12]. Renieramycin M demonstrates IC50 values of 16.4 nanomolar against HCT116 colon cancer cells and 6.3 nanomolar against MDA-MB-435 breast cancer cells [11]. In comparison, jorunnamycin A has shown similar potency ranges, suggesting that the hydroxyl group at carbon-22 maintains the essential pharmacophore requirements for anticancer activity [4] [16].

The biosynthetic relationship between jorunnamycin A and the renieramycins provides additional evidence for their structural homology [5] [12]. Both compound families appear to originate from common precursor molecules derived from tyrosine, undergoing similar oxidative cyclization processes to form the characteristic bis-THIQ core structure [14] [5]. The divergence in their biosynthetic pathways occurs primarily during the late-stage modifications that determine the nature of the carbon-22 side chain [5] [12].

Synthetic chemistry studies have further confirmed the structural homology between jorunnamycin A and the renieramycins through successful chemical interconversions [5] [12]. For example, renieramycin M can be chemically transformed to jorunnamycin A through a well-established three-step process involving hydrolysis of the angeloyl ester, reduction, and subsequent functional group manipulation [12]. This synthetic accessibility underscores the close structural relationship between these compounds and has facilitated the preparation of jorunnamycin A analogs for structure-activity relationship studies [12] [13].

Relationship to Ecteinascidin 743 (Et 743)

The structural relationship between jorunnamycin A and ecteinascidin 743 (Et 743) represents a fascinating example of evolutionary divergence within the bis-THIQ family of marine natural products [6] [17]. While both compounds share the fundamental tetrahydroisoquinoline building blocks and exhibit potent anticancer activities, they display significant architectural differences that reflect distinct evolutionary pressures and biosynthetic pathways [6] [18].

Ecteinascidin 743 possesses a more complex molecular architecture than jorunnamycin A, featuring three tetrahydroisoquinoline units arranged in a unique configuration with a 10-membered macrolactone ring and a sulfur-containing bridge [6] [17]. The molecular formula of Et 743 (C39H43N3O11S) reflects this increased structural complexity compared to jorunnamycin A (C26H27N3O7), with Et 743 having a molecular weight of 761.8 grams per mole versus 493.5 grams per mole for jorunnamycin A [19] [17].

The core bis-THIQ portion of ecteinascidin 743 shows remarkable structural similarity to jorunnamycin A, particularly in the arrangement of the first two tetrahydroisoquinoline units and their associated methoxy and hydroxyl substitution patterns [6] [7]. Both compounds feature dimethoxy substitution on their aromatic rings, positioned to facilitate optimal DNA binding interactions [6] [7]. The quinone functionalities present in jorunnamycin A are replaced in Et 743 by phenolic hydroxyl groups, representing a different oxidation state that may contribute to the distinct biological activities of these compounds [6] [18].

A critical structural difference lies in the presence of the third tetrahydroisoquinoline unit in ecteinascidin 743, which is connected to the bis-THIQ core through a 10-membered macrolactone ring [6] [17]. This additional structural element is absent in jorunnamycin A and contributes significantly to the unique three-dimensional architecture of Et 743 [6]. The macrolactone ring in Et 743 plays a crucial role in DNA binding by providing additional points of contact with the major groove of DNA, while the bis-THIQ core interacts with the minor groove [6] [7].

The sulfur bridge present in ecteinascidin 743 represents another major structural distinction from jorunnamycin A [6] [17]. This cysteine-derived bridge contributes to the rigidity of the Et 743 structure and influences its DNA binding properties [6] [18]. The absence of this sulfur bridge in jorunnamycin A results in a more flexible molecular architecture that may account for differences in biological target selectivity [6] [7].

Despite these structural differences, both compounds share a common mechanism of action involving DNA alkylation through their pro-iminium ion functionalities [6] [18]. Ecteinascidin 743 alkylates guanine residues in the minor groove of DNA, forming covalent adducts that ultimately lead to transcription-coupled nucleotide excision repair and cell death [6] [7]. Jorunnamycin A, with its α-aminonitrile functionality, likely operates through a similar mechanism, although the specific DNA binding preferences may differ due to the structural variations between these compounds [9] [4].

The evolutionary relationship between jorunnamycin A and ecteinascidin 743 is further highlighted by their shared biosynthetic origins from tyrosine-derived precursors [6] [20]. Both compounds utilize similar enzymatic machinery for the formation of their tetrahydroisoquinoline cores, with divergence occurring during the later stages of biosynthesis that determine the final architectural complexity [6] [20]. This biosynthetic relationship suggests that these compounds may have evolved from common ancestral pathways that have been modified through evolutionary pressures specific to their respective marine organisms [21] [20].

Evolutionary Significance of Bis-THIQ Scaffolds in Marine Organisms

The bis-tetrahydroisoquinoline (bis-THIQ) scaffold represents one of the most successful evolutionary innovations in marine chemical defense, with jorunnamycin A serving as a prime example of how these structures have been optimized for survival in marine environments [22] [23]. The evolutionary significance of these scaffolds extends far beyond their immediate defensive functions, encompassing roles in chemical communication, antimicrobial protection, and competitive exclusion that have shaped marine ecosystem dynamics for millions of years [21] [20].

The conservation of the bis-THIQ structural framework across diverse marine organisms, including sponges, tunicates, and nudibranchs, provides compelling evidence for the evolutionary advantages conferred by these molecular architectures [1] [22]. The fact that organisms separated by significant evolutionary distances have independently evolved similar bis-THIQ structures suggests strong selective pressure favoring these particular chemical scaffolds [21] [23]. This convergent evolution pattern indicates that the bis-THIQ framework represents an optimal solution to common challenges faced by marine organisms [20] [23].

The structural complexity and specificity of bis-THIQ compounds like jorunnamycin A reflect the sophisticated evolutionary processes that have shaped marine secondary metabolism [22] [24]. The precise stereochemical configurations, the specific positioning of functional groups, and the particular oxidation states observed in these compounds are not accidental but rather represent millions of years of evolutionary fine-tuning [21] [20]. Each structural element has been selected for its contribution to the overall biological activity and survival value of the compound [21] [23].

The evolutionary development of bis-THIQ scaffolds appears to be closely linked to the unique challenges of marine environments, particularly the need for chemical defense in organisms that lack physical protective structures [23] [25]. Soft-bodied marine organisms like sponges must rely entirely on chemical deterrents to prevent predation and microbial infection [23] [26]. The bis-THIQ scaffold provides an ideal framework for creating potent bioactive molecules that can serve multiple defensive functions simultaneously [23] [25].

The biosynthetic pathways leading to bis-THIQ compounds represent another aspect of their evolutionary significance [20] [27]. These pathways involve complex enzymatic cascades that have been highly conserved across marine organisms, indicating their fundamental importance for survival [20] [27]. The genes encoding these biosynthetic enzymes show evidence of horizontal gene transfer between marine organisms, suggesting that the ability to produce bis-THIQ compounds confers such significant survival advantages that it has been actively shared between species [20] [27].

The diversification of bis-THIQ structures within marine organisms reflects ongoing evolutionary adaptation to specific ecological niches and environmental pressures [22] [20]. Different structural variants, such as the distinction between jorunnamycin A and jorumycin, may represent adaptations to particular predator communities, microbial threats, or chemical environments [21] [20]. This structural diversity within the bis-THIQ family demonstrates the continued evolutionary innovation occurring within these biosynthetic systems [22] [20].

The role of bis-THIQ compounds in maintaining marine biodiversity represents a crucial aspect of their evolutionary significance [28] [29]. By providing effective chemical defenses, these compounds enable the coexistence of multiple species within marine ecosystems by reducing predation pressure and allowing for niche partitioning [21] [28]. This contribution to ecosystem stability has likely been a major driving force in the evolutionary development and conservation of bis-THIQ biosynthetic capabilities [28] [29].

The evolutionary arms race between marine organisms and their predators has likely driven the continued sophistication of bis-THIQ compounds [21] [26]. As predators develop resistance to existing chemical defenses, producer organisms must evolve new structural variants to maintain their protective effectiveness [21] [26]. This ongoing evolutionary pressure has resulted in the remarkable structural diversity observed within the bis-THIQ family and continues to drive innovation in marine natural product chemistry [22] [21].

The potential for future evolutionary development of bis-THIQ scaffolds remains significant, particularly in response to changing marine environments and emerging threats [30] [23]. Climate change, ocean acidification, and anthropogenic pollution represent new selective pressures that may drive further evolution of these chemical defense systems [30] [31]. Understanding the evolutionary principles underlying bis-THIQ development may therefore provide insights into how marine organisms will adapt to future environmental challenges [30] [31].

XLogP3

Explore Compound Types